molecular formula C24H21NO4 B8535191 Naphthalene, 1,2-dihydro-3-(4-methoxy-2-nitrophenyl)-7-(phenylmethoxy)-

Naphthalene, 1,2-dihydro-3-(4-methoxy-2-nitrophenyl)-7-(phenylmethoxy)-

Cat. No.: B8535191
M. Wt: 387.4 g/mol
InChI Key: CGKQUTWAMOHGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene, 1,2-dihydro-3-(4-methoxy-2-nitrophenyl)-7-(phenylmethoxy)- is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene, 1,2-dihydro-3-(4-methoxy-2-nitrophenyl)-7-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 1,2-dihydro-3-(4-methoxy-2-nitrophenyl)-7-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)-7-phenylmethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C24H21NO4/c1-28-21-11-12-23(24(15-21)25(26)27)20-8-7-19-14-22(10-9-18(19)13-20)29-16-17-5-3-2-4-6-17/h2-6,9-15H,7-8,16H2,1H3

InChI Key

CGKQUTWAMOHGPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(CC2)C=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized by referring to Tetrahedron Lett., 1993, 34 (21), 3421. A suspension of 7-benzyloxy-3-bromo-1,2-dihydronaphthalene (38 g), 4-bromo-3-nitroanisole (59 g), dichlorobis(triphenylphosphine)palladium (II) (4.5 g) and copper (32 g) in dimethyl sulfoxide (400 ml) was stirred under a nitrogen atmosphere at 120° C. for 1 hour. Ethyl acetate and water was added thereto, the solution was filtered through celite pad, extracted with ethyl acetate, then sequentially washed with aqueous ammonia, water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (19 g).
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4.5 g
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32 g
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